6-Bromo-3-(3-oxycyclopentyl)indole
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Overview
Description
6-Bromo-3-(3-oxycyclopentyl)indole is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, are becoming increasingly popular in the large-scale synthesis of these compounds .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(3-oxycyclopentyl)indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, oxo derivatives, and reduced indole compounds .
Scientific Research Applications
6-Bromo-3-(3-oxycyclopentyl)indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its role in cell signaling and as a potential therapeutic agent.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(3-oxycyclopentyl)indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and influencing cellular processes. For example, it may inhibit certain kinases or activate specific transcription factors, leading to changes in gene expression and cellular behavior .
Comparison with Similar Compounds
Similar Compounds
6-Bromoindole: A simpler analog with similar bromination but lacking the 3-oxycyclopentyl group.
3-(3-Oxycyclopentyl)indole: Similar structure but without the bromine substituent.
6-Chloro-3-(3-oxycyclopentyl)indole: A chlorine-substituted analog with comparable properties.
Uniqueness
6-Bromo-3-(3-oxycyclopentyl)indole stands out due to its unique combination of bromine and 3-oxycyclopentyl substituents, which confer distinct chemical reactivity and biological activity. This dual substitution pattern enhances its potential as a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
3-(6-bromo-1H-indol-3-yl)cyclopentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c14-9-2-4-11-12(7-15-13(11)6-9)8-1-3-10(16)5-8/h2,4,6-8,15H,1,3,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDVYIPKPMKBCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1C2=CNC3=C2C=CC(=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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